

In-Depth Technical Guide: N-tert-Butylbenzamide

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Compound of Interest

Compound Name: *N-tert-Butylbenzamide*

Cat. No.: *B1585828*

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This technical guide provides a comprehensive overview of **N-tert-Butylbenzamide**, including its chemical identity, physical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

IUPAC Name: **N-tert-butylbenzamide**^[1]

Synonyms:

- N-t-Butylbenzamide^[1]
- Benzamide, N-tert-butyl-
- Benzamide, N-(1,1-dimethylethyl)-^[1]
- N-Benzoyl-tert-butylamine^[2]
- NSC 99237^[2]

Physicochemical Properties

The following table summarizes the key quantitative data for **N-tert-Butylbenzamide**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO	[1][2]
Molecular Weight	177.24 g/mol	[1]
CAS Number	5894-65-5	[1]
Melting Point	133-135 °C	[3]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	29.1 Å ²	[1][2]
LogP (AlogP)	2.21	[2]

Synthesis of N-tert-Butylbenzamide

A common and efficient method for the synthesis of **N-tert-Butylbenzamide** involves the reaction of benzoyl chloride with tert-butylamine.[4] The role of a base, such as triethylamine, is to neutralize the hydrochloric acid produced during the reaction.[4]

Experimental Protocol

This protocol details the synthesis of **N-tert-Butylbenzamide** from benzoyl chloride and tert-butylamine in the presence of triethylamine.[4]

Materials:

- Benzoyl chloride
- tert-Butylamine
- Triethylamine
- Anhydrous ether

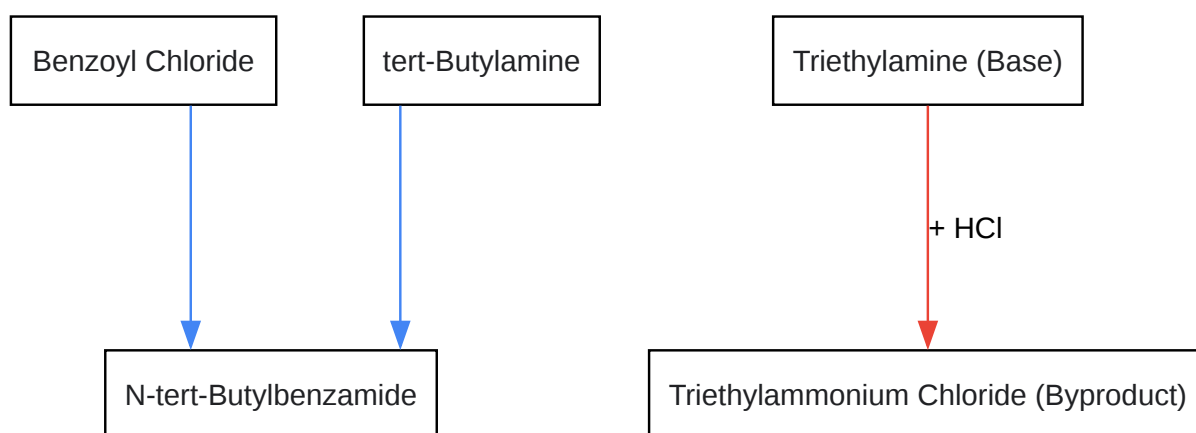
- Pentane

Procedure:

- In a suitable reaction vessel, prepare an ethereal solution containing one equivalent of tert-butylamine and one equivalent of triethylamine.
- To this solution, add one equivalent of benzoyl chloride.
- Allow the reaction mixture to stir. The reaction produces triethylammonium chloride as a solid precipitate.
- Upon completion of the reaction, remove the solid triethylammonium chloride by filtration.
- Remove the ether from the filtrate under vacuum to yield the crude **N-tert-Butylbenzamide**.
- The crude product can be further purified by crystallization from an ether-pentane mixture or by sublimation.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway for **N-tert-Butylbenzamide** as described in the experimental protocol.



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Synthesis of **N-tert-Butylbenzamide**

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: N-tert-Butylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585828#n-tert-butylbenzamide-iupac-name-and-synonyms]

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